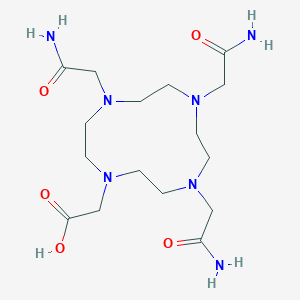![molecular formula C10H13N5O B1450614 1-(2-aminoéthyl)-N-méthyl-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 1955524-30-7](/img/structure/B1450614.png)
1-(2-aminoéthyl)-N-méthyl-1H-benzo[d][1,2,3]triazole-5-carboxamide
Vue d'ensemble
Description
1-(2-Aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a nitrogenous heterocyclic compound . It belongs to the class of 1,2,3-triazoles, which are known for their various biological activities and diverse properties . These compounds are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Molecular Structure Analysis
The molecular structure of 1-(2-Aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide can be analyzed using various spectroscopic techniques . For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions due to their unique properties . They can form hydrogen bonds and bipolar interactions, allowing them to interact with biomolecular targets .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide can be determined using various techniques . For instance, its melting point can be determined using differential scanning calorimetry (DSC) .Applications De Recherche Scientifique
Chimie Médicinale
Les 1,2,3-triazoles, qui comprennent le composé 1-(2-aminoéthyl)-N-méthyl-1H-benzo[d][1,2,3]triazole-5-carboxamide, ont été utilisés en chimie médicinale à diverses fins . Par exemple, ils ont été utilisés pour l'inhibition de c-Met, qui est un type d'inhibition de protéine kinase . Cela a des applications potentielles dans le traitement du cancer .
Sondes Fluorescentes
Ces composés ont également été utilisés comme sondes fluorescentes . Cela signifie qu'ils peuvent être utilisés pour détecter ou mesurer l'activité biologique dans un système, tel qu'une cellule ou un tissu .
Unités Structurales des Polymères
Les 1,2,3-triazoles ont été incorporés dans des polymères pour une utilisation dans les cellules solaires . Cela suggère qu'ils pourraient avoir des applications dans le domaine des énergies renouvelables .
Découverte de Médicaments
Les 1,2,3-triazoles ont trouvé des applications larges dans la découverte de médicaments . Ils ont été utilisés dans la synthèse de divers produits pharmaceutiques .
Synthèse Organique
Ces composés ont été utilisés en synthèse organique . Cela signifie qu'ils peuvent être utilisés pour créer d'autres composés organiques .
Chimie Supramoléculaire
Les 1,2,3-triazoles ont été utilisés en chimie supramoléculaire . Ce domaine de la chimie se concentre sur les forces intermoléculaires et l'organisation spatiale des molécules .
Bioconjugaison
Ces composés ont été utilisés pour la bioconjugaison . Il s'agit d'une stratégie chimique qui permet de joindre deux biomolécules .
Science des Matériaux
Les 1,2,3-triazoles ont été utilisés en science des matériaux . Cela suggère qu'ils pourraient avoir des applications dans le développement de nouveaux matériaux .
Mécanisme D'action
Target of Action
Compounds containing a 1,2,3-triazole ring have been found to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, potentially inhibiting metabolic pathways .
Mode of Action
It is known that 1,2,3-triazoles can form hydrogen bonds and bipolar interactions, allowing them to interact with biomolecular targets . This interaction could lead to changes in the function of the target, potentially leading to the observed biological effects.
Biochemical Pathways
It is known that 1,2,3-triazoles can inhibit various metabolic enzymes , which could potentially affect multiple biochemical pathways.
Pharmacokinetics
1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation , which could potentially influence their bioavailability.
Result of Action
Given the broad range of biological activities exhibited by 1,2,3-triazoles , it is likely that this compound could have multiple effects at the molecular and cellular level.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide in lab experiments is its ability to modulate the activity of proteins and enzymes. This can be useful for studying the effects of various drugs on the cell, as well as for identifying novel drug targets. However, there are some limitations to using 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide in lab experiments, such as its relatively low solubility in water and its potential toxicity.
Orientations Futures
There are a number of potential future directions for the use of 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide in scientific research. For example, the compound could be used to develop novel drug delivery systems, to identify new drug targets, and to study the effects of drugs on the cell. Additionally, 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide could be used to develop new therapeutic agents, to study the effects of drugs on the brain, and to study the effects of drugs on cancer cells. Finally, 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide could be used to study the effects of drugs on inflammation, oxidative stress, and other physiological processes.
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-aminoethyl)-N-methylbenzotriazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-12-10(16)7-2-3-9-8(6-7)13-14-15(9)5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEXEIQUZQUVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)





![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)



![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)
